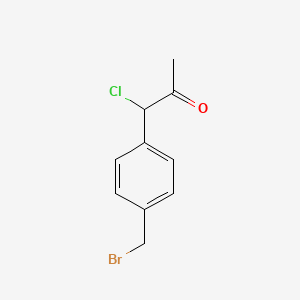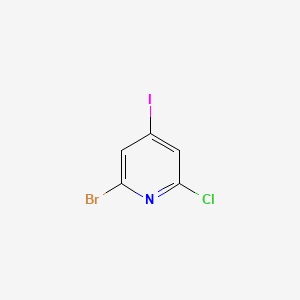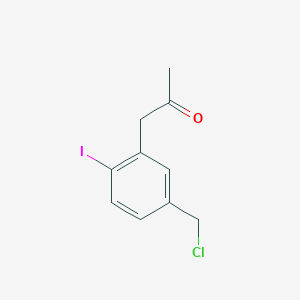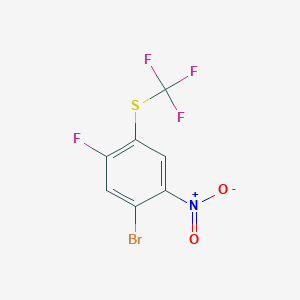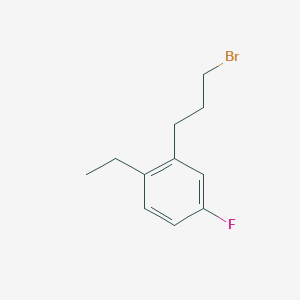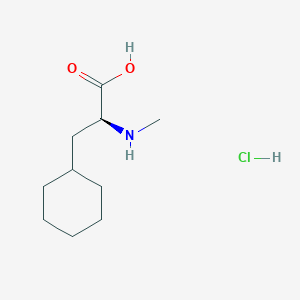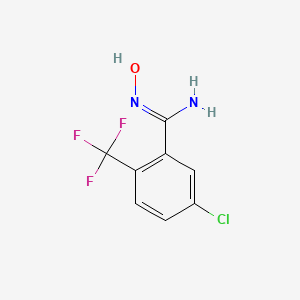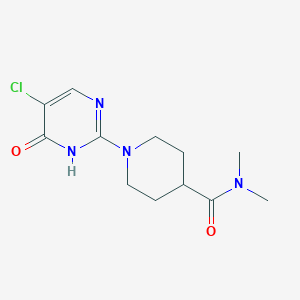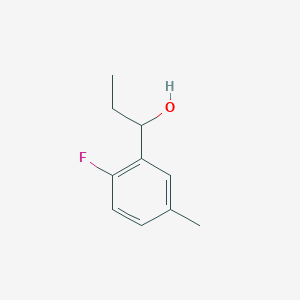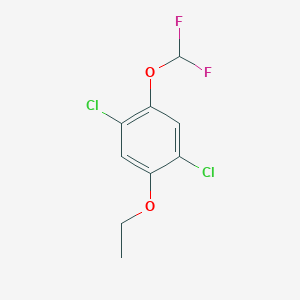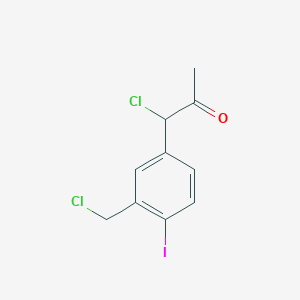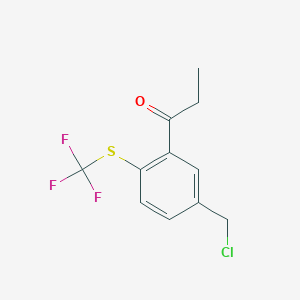
1-(5-(Chloromethyl)-2-(trifluoromethylthio)phenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-(Chloromethyl)-2-(trifluoromethylthio)phenyl)propan-1-one is an organic compound with a complex structure that includes a chloromethyl group, a trifluoromethylthio group, and a propanone moiety
Méthodes De Préparation
The synthesis of 1-(5-(Chloromethyl)-2-(trifluoromethylthio)phenyl)propan-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the chloromethylation of a trifluoromethylthio-substituted benzene derivative, followed by a Friedel-Crafts acylation to introduce the propanone group. The reaction conditions often require the use of strong acids or bases, and careful control of temperature and reaction time to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-(5-(Chloromethyl)-2-(trifluoromethylthio)phenyl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol, or the chloromethyl group to a methyl group.
Substitution: The chloromethyl group is particularly reactive and can undergo nucleophilic substitution reactions to form a variety of derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(5-(Chloromethyl)-2-(trifluoromethylthio)phenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly those with pharmaceutical potential.
Biology: This compound can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(5-(Chloromethyl)-2-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The trifluoromethylthio group can enhance the compound’s binding affinity and specificity for certain targets, making it a valuable tool in drug discovery and development.
Comparaison Avec Des Composés Similaires
1-(5-(Chloromethyl)-2-(trifluoromethylthio)phenyl)propan-1-one can be compared with other similar compounds such as:
1-(3-(Chloromethyl)-5-(trifluoromethylthio)phenyl)propan-1-one: This compound has a similar structure but with different substitution patterns, leading to variations in reactivity and applications.
1-(4-(Chloromethyl)-3-(trifluoromethylthio)phenyl)propan-1-one: Another similar compound with different positional isomerism, affecting its chemical properties and potential uses. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H10ClF3OS |
|---|---|
Poids moléculaire |
282.71 g/mol |
Nom IUPAC |
1-[5-(chloromethyl)-2-(trifluoromethylsulfanyl)phenyl]propan-1-one |
InChI |
InChI=1S/C11H10ClF3OS/c1-2-9(16)8-5-7(6-12)3-4-10(8)17-11(13,14)15/h3-5H,2,6H2,1H3 |
Clé InChI |
NAWCMIJDYVFHGO-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=C(C=CC(=C1)CCl)SC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



